(5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5Z)-5-({4-[(4-Bromophenyl)sulfanyl]-3-Nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a benzylidene moiety. The compound features a 4-bromophenylsulfanyl group at the para-position and a nitro group at the meta-position of the benzylidene ring. The (Z)-configuration of the exocyclic double bond is critical for maintaining planarity and conjugation within the molecule, which may enhance intermolecular interactions such as π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
(5Z)-5-[[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O3S3/c17-10-2-4-11(5-3-10)24-13-6-1-9(7-12(13)19(21)22)8-14-15(20)18-16(23)25-14/h1-8H,(H,18,20,23)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVWMRWFCYOOSH-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.
Structural Characteristics
Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The specific modifications in the structure, such as the presence of bromine and nitro groups, can significantly influence biological activity. The compound in focus features a 4-bromophenyl sulfanyl group and a 3-nitrophenyl moiety, which are crucial for its pharmacological properties.
Antimicrobial Activity
Thiazolidin-4-one derivatives have shown promising antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. Studies indicate that modifications in substituents can enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 0.5 |
| Other Thiazolidinones | E. coli | 1.0 |
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been extensively studied. The presence of electron-withdrawing groups, such as nitro groups, can enhance radical scavenging activities. For instance, compounds with similar structural features have demonstrated significant inhibition of lipid peroxidation .
| Compound | Assay Method | EC50 (mM) |
|---|---|---|
| This compound | DPPH Scavenging | 0.54 |
| Vitamin C (Control) | DPPH Scavenging | 1.0 |
Anticancer Activity
Thiazolidin-4-one derivatives have been investigated for their anticancer properties, with some showing cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cancer cell proliferation is attributed to its structural characteristics that facilitate interaction with cellular targets .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.45 |
| A549 | 0.53 |
| HeLa | 0.52 |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity compared to conventional antibiotics, suggesting their potential as alternative treatments for resistant strains .
- Cytotoxicity Assessment : Research involving the evaluation of various thiazolidinones against cancer cell lines revealed that certain derivatives had potent cytotoxic effects, with IC50 values in the nanomolar range .
Comparison with Similar Compounds
Rhodanine derivatives are widely studied for their diverse pharmacological and material science applications. Below is a systematic comparison of the target compound with structurally analogous molecules:
Structural Features
Key Observations :
- The target compound uniquely combines a 4-bromophenylsulfanyl group (electron-withdrawing) and a nitro group (strong electron-withdrawing), which may reduce electron density on the benzylidene ring compared to methoxy- or hydroxy-substituted analogs .
- Hydrogen bonding : Compounds with hydroxyl groups (e.g., ) exhibit stronger O–H⋯O interactions, whereas the target compound relies on C–H⋯S contacts for stabilization .
Physicochemical Properties
Key Observations :
- The target compound ’s nitro and bromophenylsulfanyl groups likely reduce solubility in polar solvents but enhance thermal stability via conjugation.
- Crystal packing in hydroxy-substituted analogs (e.g., ) is dominated by hydrogen-bonded dimers, whereas the target compound may favor π-π interactions due to its planar structure .
Key Observations :
- Substituents on the benzylidene ring dictate reaction yields and purification challenges. Nitro and bromo groups may slow condensation due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
